molecular formula C7H8BFO3 B6303229 2-Fluoro-6-hydroxy-4-methylphenylboronic acid CAS No. 1803598-06-2

2-Fluoro-6-hydroxy-4-methylphenylboronic acid

Cat. No. B6303229
CAS RN: 1803598-06-2
M. Wt: 169.95 g/mol
InChI Key: BFXMHIMQAMDQQX-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-4-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 and a molecular weight of 169.95 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C . The compound is known for its purity, which is typically around 97% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is typically stored at temperatures between 2-8°C . It has a molecular weight of 169.95 .

Scientific Research Applications

Antifungal Activity

Research by Borys et al. (2019) has shown that derivatives of phenylboronic acids, including those with fluorine substituents, possess significant antifungal activity against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The study highlighted the importance of the fluorine position in enhancing antifungal effectiveness, suggesting potential applications of fluorine-substituted phenylboronic acids in developing antifungal agents (Borys et al., 2019).

Synthesis and Material Applications

Qiu et al. (2009) discussed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to fluorophenylboronic acids, underscoring its importance as an intermediate in the manufacture of pharmaceuticals and materials. This research indicates the utility of fluorine-substituted phenylboronic acids in organic synthesis, particularly in the creation of complex molecules for various applications (Qiu et al., 2009).

Biochemical Sensing

A study by Huang et al. (2013) utilized a boronic acid derivative for the sensitive and selective sensing of glucose in aqueous solutions. The derivative's interaction with glucose demonstrated improved selectivity, indicating the potential of fluorophenylboronic acids in developing non-enzymatic glucose sensors (Huang et al., 2013).

Experimental Oncology

Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including those with fluorine substitutions, on ovarian cancer cells. The compounds demonstrated a capacity to induce apoptosis selectively, indicating their potential application in the development of novel anticancer agents (Psurski et al., 2018).

Mechanistic Studies

Suzuki et al. (2016) conducted a kinetic study on the reaction mechanisms of phenylboronic acid derivatives with D-fructose. This research provides insight into the interactions between boronic acids and biomolecules, highlighting the role of fluorine-substituted phenylboronic acids in biochemical sensor development (Suzuki et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

(2-fluoro-6-hydroxy-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXMHIMQAMDQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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